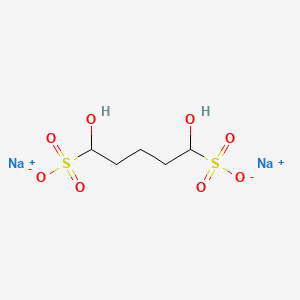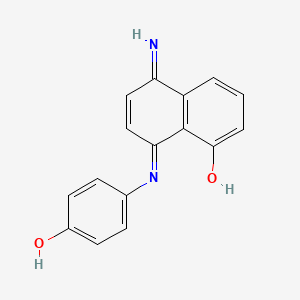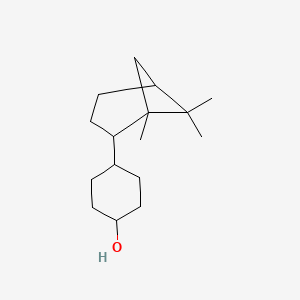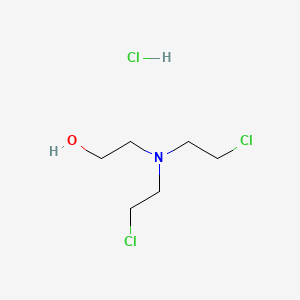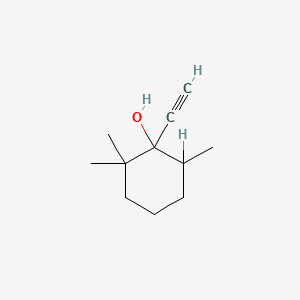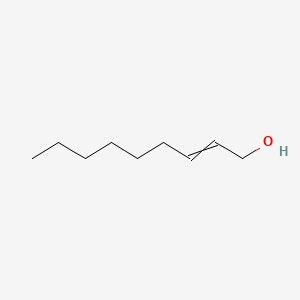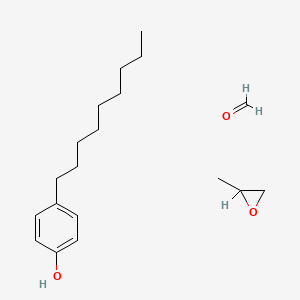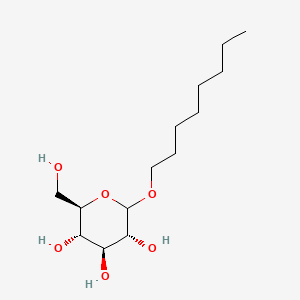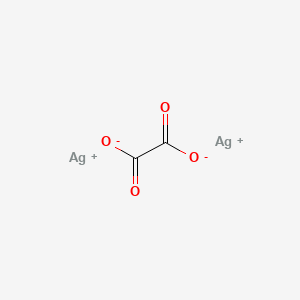![molecular formula C10H13NO B1606515 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide CAS No. 41043-09-8](/img/structure/B1606515.png)
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ®-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-onehydrochloride was synthesized from (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one and TRIISOPROPYLSILYL TRIFLUOROMETHANESULFONATE .Molecular Structure Analysis
The molecular structure of similar compounds can be found in the Protein Data Bank . For example, the crystal structure of human FABP4 in complex with a related compound, 2-[(2R)-oxolan-2-yl]-4-phenyl-3-(1H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, ®-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-onehydrochloride has a predicted boiling point of 398.7±37.0 °C and a predicted density of 0.99±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Copper-Catalyzed [4+2] Cycloaddition
"6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide" has been utilized in copper-catalyzed [4+2] cycloaddition reactions. This process involves the construction of [3.2.2] bicycles, showcasing the compound's utility in synthesizing complex molecular structures with potential applications in pharmaceuticals and materials science (Gritsch et al., 2019).
One-Pot Access to Pyrindines and Tetrahydroquinolines
The compound is instrumental in a novel one-pot synthesis approach for creating dihydropyrindines and tetrahydroquinolines, which are valuable in pharmaceutical chemistry for their biological activities. This method demonstrates the compound's versatility in facilitating efficient and diverse chemical syntheses (Yehia et al., 2002).
Synthesis of Derivatives
Research has also focused on converting "6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine" into various derivatives, such as 9H-cyclohepta[b]pyridin-9-one, through N-oxide intermediates. These derivatives hold significance in developing new chemical entities with potential application in drug discovery and material science (Jones et al., 1973).
Autorecycling Oxidation of Amines and Alcohols
Innovative research has demonstrated the novel synthesis and properties of certain derivatives that exhibit autorecycling oxidation of amines and alcohols. This property is crucial for developing new oxidation processes in synthetic chemistry, potentially leading to more efficient and environmentally friendly chemical manufacturing processes (Mitsumoto & Nitta, 2004).
High-Pressure Assisted Synthetic Approach for Anticancer Agents
The compound has been applied in a high-pressure assisted synthetic method to produce novel derivatives assessed as anticancer agents. This highlights its role in the development of new therapeutic agents, underscoring the compound's importance in medicinal chemistry and pharmacology (Behbehani et al., 2020).
Propiedades
IUPAC Name |
1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUFUNCNVIPEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343428 | |
| Record name | 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide | |
CAS RN |
41043-09-8 | |
| Record name | 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

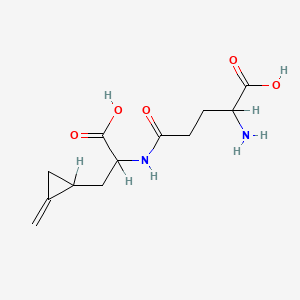
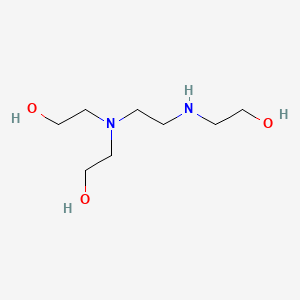
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)

